molecular formula C14H18O3 B1314844 Ethyl 4-pivaloylbenzoate CAS No. 62985-52-8

Ethyl 4-pivaloylbenzoate

Cat. No.: B1314844
CAS No.: 62985-52-8
M. Wt: 234.29 g/mol
InChI Key: POIFTPVXUWQHRA-UHFFFAOYSA-N
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Description

Ethyl 4-pivaloylbenzoate is a chemical compound belonging to the class of esters. It is characterized by its molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is widely used in various fields, including medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action

Ethyl 4-pivaloylbenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The mode of action of this compound involves its interaction with the sodium ion (Na+) channels on the nerve membrane . By binding to these channels, the compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, reducing the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

It is known that local anesthetics like this compound work by blocking nerve conduction, leading to a loss of local sensation . This makes them useful for local surgery and treatment .

Pharmacokinetics

Local anesthetics are generally characterized by their ability to remain localized in the area of application, providing long-term pain relief . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the conditions of the gastrointestinal tract .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking nerve conduction, it causes a loss of local sensation without affecting consciousness . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatments in ophthalmology and gynecology .

Biochemical Analysis

Biochemical Properties

Ethyl 4-pivaloylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sodium ion channels, affecting their function and thereby influencing nerve impulse conduction This interaction is crucial for its potential use as a local anesthetic

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of sodium ion channels in nerve cells, leading to changes in nerve impulse conduction This effect is particularly relevant in the context of its potential use as a local anesthetic

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to sodium ion channels, inhibiting their function and thereby blocking nerve impulse conduction This inhibition is achieved through the binding of this compound to specific sites on the sodium ion channels, preventing the passage of sodium ions through the channel

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively block nerve impulse conduction . At higher doses, this compound may exhibit toxic or adverse effects, such as tissue irritation and potential neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by esterases, which hydrolyze the ester bond, leading to the formation of 4-pivaloylbenzoic acid and ethanol . These metabolites are then further processed by other metabolic pathways, such as the citric acid cycle and alcohol dehydrogenase pathway, respectively .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is likely to be transported across cell membranes by passive diffusion, given its lipophilic nature . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution is crucial for its efficacy and potential therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with specific biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-pivaloylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-pivaloylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-pivaloylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or other derivatives.

Scientific Research Applications

Ethyl 4-pivaloylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the development of new pharmaceuticals.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Ethyl 4-pivaloylbenzoate can be compared with other similar compounds, such as:

    Ethyl 4-formylbenzoate: Similar in structure but with a formyl group instead of a pivaloyl group.

    Ethyl benzoate: Lacks the pivaloyl group, making it less sterically hindered.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to its pivaloyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

ethyl 4-(2,2-dimethylpropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIFTPVXUWQHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476018
Record name ethyl 4-pivaloylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-52-8
Record name ethyl 4-pivaloylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with the ethyl 4-iodobenzoate (10 g, 36 mmol) and THF (45 mL). Solution cooled down to 0° C. Turbo Grignard 1.3 M in THF (30.6 mL, 39.8 mmol) was then added in one portion and the reaction stirred for 30 minutes at 0° C. Pivaloyl chloride (5.35 mL, 43.5 mmol) was then charged in a second flask in THF (10 mL) and the preformed anion transferred via canula to the acyl chloride. The reaction was then slowly warmed to room temperature and stirred overnight. The reaction was quenched with ammonium chloride solution (sat. aq.) and extracted with ethyl acetate (2×), washed with brine (1×), dried over sodium sulfate, filtered and concentrated to provide ethyl 4-pivaloylbenzoate as a crude yellow gum (8.50 g). Used without further purification. 1H NMR (400 MHz, CDCl3) δ 1.30-1.36 (m, 9H) 1.42 (t, J=7.04 Hz, 3H) 4.40 (q, J=−7.24 Hz, 2H) 7.61-7.69 (m, 2H) 8.04-8.12 (m, 2H); MS (M): 234.
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10 g
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10 mL
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acyl chloride
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Synthesis routes and methods II

Procedure details

4-(Ethoxycarbonyl)phenyl-zinc iodide (50.0 mL of a 0.5 M solution in THF, 25.0 mmol) was added slowly via cannula to a stirred solution of dichlorobis(triphenylphosphine)palladium(II) (484 mg, 0.690 mmol) in THF (50 mL) at 0° C. After 15 min, trimethylacetyl chloride (2.80 mL, 22.7 mmol) was added and the resulting mixture was stirred at 0° C. for 1.5 h. The reaction mixture was poured into 1 N HCl and extracted three times with EtOAc. The combined organic extracts were washed with water, brine, dried (MgSO4) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0-10% EtOAc/hexanes as eluent) afforded the title compound i-1a. 1HNMR (500 MHz, CDCl3): δ 8.08 (d, 2H, J=8.5 Hz), 7.67 (d, 2H, J=8.5 Hz), 4.42 (q, 2H, J=7.2 Hz), 1.42 (t, 3H, J=7.2 Hz), 1.36 (s, 9H).
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484 mg
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